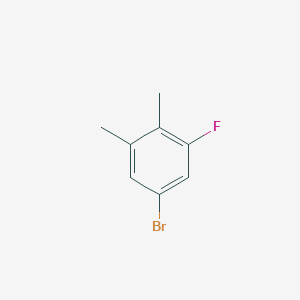
5-Bromo-1-fluoro-2,3-dimethylbenzene
Overview
Description
5-Bromo-1-fluoro-2,3-dimethylbenzene: is an organic compound with the molecular formula C8H8BrF . It is a derivative of benzene, where the hydrogen atoms at positions 5, 1, 2, and 3 are substituted by bromine, fluorine, and two methyl groups, respectively. This compound is typically a colorless to light yellow liquid and is known for its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-1-fluoro-2,3-dimethylbenzene can be achieved through a multi-step synthetic route involving electrophilic aromatic substitution reactions. The general steps include:
Fluorination: Introduction of a fluorine atom to the benzene ring.
Bromination: Introduction of a bromine atom to the benzene ring.
Methylation: Introduction of methyl groups to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of halogenated intermediates and controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo further electrophilic aromatic substitution reactions due to the presence of the bromine and fluorine substituents, which can direct incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: Fluorine gas (F2) or other fluorinating agents.
Methylation: Methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed:
Substituted Benzene Derivatives: Depending on the reagents and conditions used, various substituted benzene derivatives can be formed.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Reagent: Employed in various organic synthesis reactions to introduce bromine and fluorine substituents.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its unique substituents.
Industry:
Material Science: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2,3-dimethylbenzene primarily involves electrophilic aromatic substitution reactions. The presence of bromine and fluorine atoms on the benzene ring influences the reactivity and orientation of further substitutions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the fluorine atom, being highly electronegative, can direct electrophiles to specific positions on the ring .
Comparison with Similar Compounds
5-Bromo-2-fluoro-1,3-dimethylbenzene: Similar structure but different substitution pattern.
4-Bromo-2,6-dimethylfluorobenzene: Another isomer with different substitution positions.
Uniqueness:
Properties
IUPAC Name |
5-bromo-1-fluoro-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJBSZYQBRDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

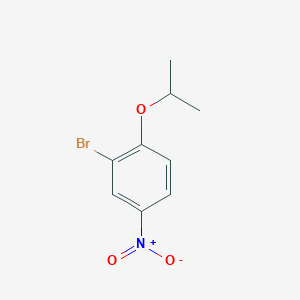

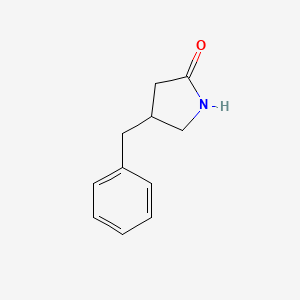
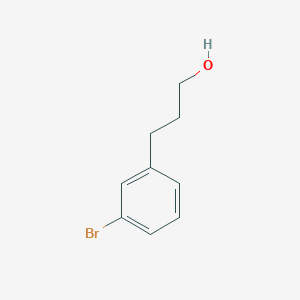

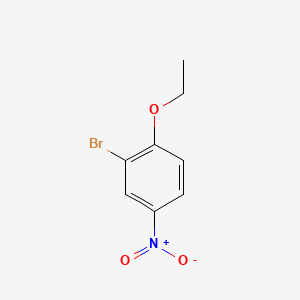
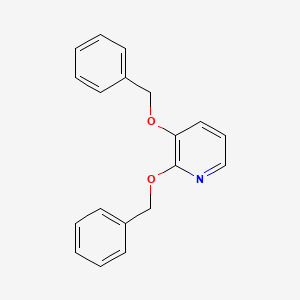

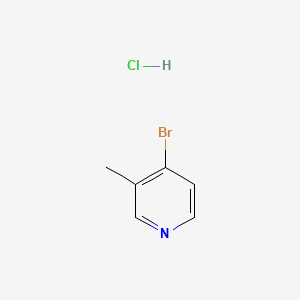
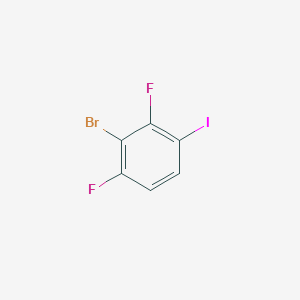
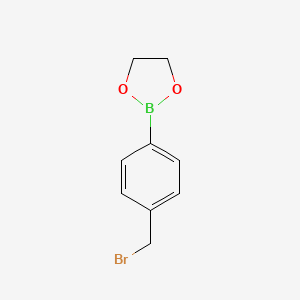
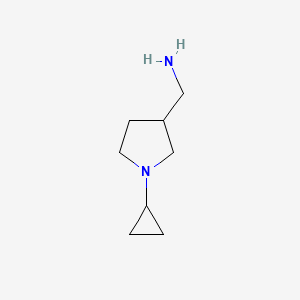
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)
